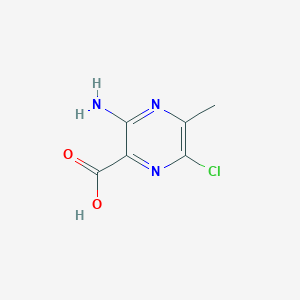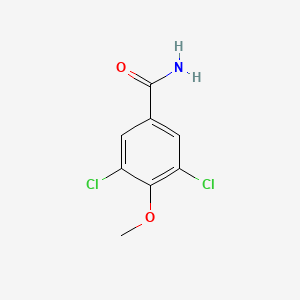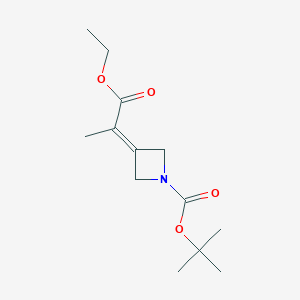![molecular formula C22H19ClN4OS2 B14902999 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14902999.png)
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide is a complex organic compound that belongs to the class of benzoimidazole derivatives. This compound is characterized by its unique structure, which includes a benzoimidazole core, a chlorobenzyl group, and a thiophene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide typically involves multiple steps, starting with the preparation of the benzoimidazole core. This is followed by the introduction of the chlorobenzyl group and the thiophene moiety. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of o-phenylenediamine with a suitable aldehyde to form the benzoimidazole core.
Substitution Reactions: The chlorobenzyl group is introduced through nucleophilic substitution reactions.
Thioether Formation: The thiophene moiety is attached via thioether formation, typically using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The benzoimidazole core and the chlorobenzyl group can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide has shown potential as an antimicrobial and anticancer agent. Studies have indicated its ability to inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine
The compound’s potential therapeutic properties are being explored in the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for further investigation in pharmacology.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
作用機序
The mechanism of action of 2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide involves its interaction with specific molecular targets. The benzoimidazole core is known to bind to various enzymes and receptors, modulating their activity. The chlorobenzyl group and thiophene moiety contribute to the compound’s overall binding affinity and specificity. Pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 2-((1-(2-Chlorophenyl)-1H-imidazol-2-yl)thio)-3-nitropyridine
- 4-chlorobenzyl 2-(1H-imidazol-1-yl)-1-phenylethyl ether
Uniqueness
Compared to similar compounds, 2-((1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)thio)-N’-((5-methylthiophen-2-yl)methylene)acetohydrazide stands out due to its unique combination of functional groups. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
特性
分子式 |
C22H19ClN4OS2 |
|---|---|
分子量 |
455.0 g/mol |
IUPAC名 |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H19ClN4OS2/c1-15-10-11-17(30-15)12-24-26-21(28)14-29-22-25-19-8-4-5-9-20(19)27(22)13-16-6-2-3-7-18(16)23/h2-12H,13-14H2,1H3,(H,26,28)/b24-12+ |
InChIキー |
JEYULAVFACTPOB-WYMPLXKRSA-N |
異性体SMILES |
CC1=CC=C(S1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
正規SMILES |
CC1=CC=C(S1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Azabicyclo[3.2.0]heptan-1-ylmethanol](/img/structure/B14902927.png)

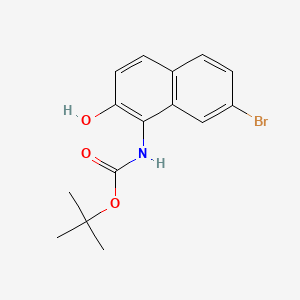


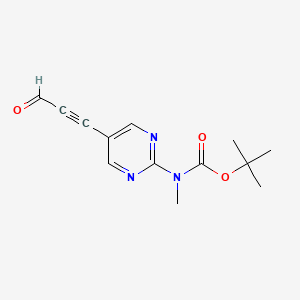
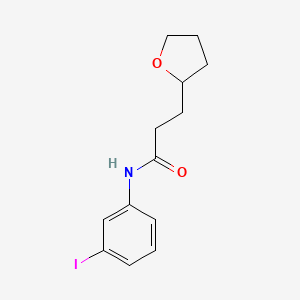
![(4'-Fluoro-2'-(1-(4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14902968.png)
